2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole
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Overview
Description
The compound 2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole represents a fascinating entity in organic chemistry. This compound integrates a unique fusion of bicyclic structures and benzodiazole frameworks, providing a platform for diverse chemical reactivity and potential scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole typically involves multi-step reactions. The initial steps may include the formation of the cyclopentene core through Diels-Alder reactions or other cyclization processes. Subsequent steps often involve the functionalization of the bicyclic octahydropyrrolo[3,4-c]pyrrole moiety and the coupling with the 1H-1,3-benzodiazole structure, using reagents such as organolithium compounds or metal-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound could leverage scalable methods such as continuous flow synthesis. This approach can facilitate the precise control of reaction conditions, ensuring consistent product quality and higher yields. Catalytic systems may also be optimized to streamline the synthesis and minimize the need for purification steps.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes a variety of chemical reactions, including:
Oxidation: This can be facilitated by oxidizing agents like potassium permanganate or osmium tetroxide, affecting the cyclopentene ring or other functional groups.
Reduction: Hydrogenation or hydride reduction could modify the pyrrolo[3,4-c]pyrrole moiety, particularly influencing its oxidation states.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzodiazole ring, potentially using reagents such as halogenating agents or nucleophilic species.
Common Reagents and Conditions
Oxidation: Potassium permanganate in basic or neutral conditions.
Reduction: Palladium on carbon with hydrogen gas for hydrogenation.
Substitution: Nucleophilic reagents like amines or halides, under conditions like reflux in polar solvents.
Major Products
Depending on the reaction type, the major products could include oxidized derivatives, hydrogenated cyclopentene or pyrrolo derivatives, and substituted benzodiazole compounds.
Scientific Research Applications
The scientific research applications of this compound span multiple disciplines:
Chemistry: It serves as a building block for complex organic synthesis and material science, contributing to the development of novel polymers and molecular devices.
Biology: Studies have explored its potential as a biological probe or inhibitor, interacting with specific enzymes or proteins.
Medicine: Preliminary research indicates possible applications in pharmacology, such as designing new therapeutic agents targeting specific cellular pathways.
Industry: The compound can be used in the synthesis of dyes, pigments, and other chemical intermediates, benefiting various industrial processes.
Mechanism of Action
The mechanism by which 2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole exerts its effects often involves interaction with molecular targets such as enzymes or receptors. This interaction can trigger pathways including enzyme inhibition or activation, modulation of receptor activity, or alteration of cellular signaling cascades. Specific pathways may include those related to cell cycle regulation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-[5-(cyclopent-2-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
2-[5-(cyclohex-2-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole
Uniqueness
Compared to these similar compounds, 2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole exhibits unique reactivity profiles and potentially distinctive biological activities. The specific structural configuration influences its interaction with molecular targets, making it a compound of interest for further research.
This compound, with its complex structure and versatile reactivity, holds promise for a wide range of scientific explorations and industrial applications.
Properties
IUPAC Name |
cyclopent-3-en-1-yl-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-22-18-9-5-4-8-17(18)21-20(22)24-12-15-10-23(11-16(15)13-24)19(25)14-6-2-3-7-14/h2-5,8-9,14-16H,6-7,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKHLSOUQLPDFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5CC=CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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